11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
説明
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a heterocyclic compound featuring a fused pyrido-quinazoline scaffold with a ketone group at position 11 and a carboxylic acid substituent at position 4. Its molecular formula is C₁₃H₈N₂O₃ (molecular weight: 240.22 g/mol), and it exhibits a pale yellow solid appearance in its pure form . The compound is synthesized via condensation reactions, as demonstrated by its preparation from anthranilic acid and 2-piperidone derivatives, yielding 24.5% under optimized conditions . Key spectroscopic data include a mass spectrum peak at [M + 1] = 241 and distinct ¹H NMR signals (e.g., δ 9.50 ppm for aromatic protons) .
Its primary applications span medicinal chemistry, particularly as a precursor for RNA polymerase inhibitors and anticancer agents. For example, it serves as a core structure for pyridoquinazolinecarboxamide derivatives targeting RNA polymerase activity .
特性
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-1-2-6-10(8)14-11-9(13(17)18)5-3-7-15(11)12/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCIRAGSNQDBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
科学的研究の応用
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a molecule with a pyridoquinazoline core structure. Research indicates that derivatives and analogues of this compound have potential applications in the treatment of various diseases, particularly those susceptible to kinase inhibition .
Basic Information
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has a molecular weight of 240.21400 g/mol and a molecular formula of C13H8N2O3 .
Potential Therapeutic Applications
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives have demonstrated activity as protein kinase inhibitors . These kinases include ARK5, JAK3, and TYK2 . Inhibition of these kinases may lead to the treatment of diseases, such as:
- Autoimmune diseases like psoriasis, atopic dermatitis, rheumatoid arthritis, multiple sclerosis, alopecia areata, lupus, ulcerative colitis, and Crohn's disease .
- Cancers, including blood, gastric, colon, colorectal, liver, lung, pancreatic, and breast cancers, as well as other solid tumors .
- Other diseases, such as asthma, chronic obstructive pulmonary disease (COPD), transplant rejection, hematologic disease, uveitis, dry eyes, allergic conjunctivitis, liver diseases (including non-alcoholic steatohepatitis (NASH) and cirrhosis), and neurodegenerative diseases like Alzheimer's disease .
Research and Synthesis
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid was first synthesized in the early 2000s. The synthesis of a series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogs has been performed for evaluation as potential anti-allergy agents .
Carboxylic Acid Derivatives
作用機序
The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies on the exact molecular targets and pathways are still ongoing .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The pyrido[2,1-b]quinazoline scaffold is versatile, with biological activity highly dependent on substituent positions. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Position of Carboxylic Acid :
- The 6-carboxylic acid derivative (focus compound) is optimized for RNA polymerase inhibition due to its spatial compatibility with enzyme active sites .
- The 2-carboxylic acid isomer (Doqualast) prioritizes antiallergic activity, likely due to enhanced interaction with mast cell membranes .
- The 8-carboxylic acid variant shows intermediate antiallergic potency, suggesting steric hindrance at this position reduces efficacy compared to C2 .
- Heterocyclic Modifications: Indoloquinoline derivatives (e.g., 5h, 5q) replace the pyridine ring with indole, enhancing kinase selectivity (DYRK1A inhibition) via π-stacking interactions . Rutaecarpine’s partially saturated scaffold reduces planarity, favoring vasodilation over receptor antagonism .
Research Findings and Clinical Relevance
- Anticancer Potential: Pyridoquinazolinecarboxamides derived from the 6-carboxylic acid inhibit RNA polymerase II with IC₅₀ values <1 μM, showing promise in leukemia models .
Antiallergic Agents :
Doqualast (C2-carboxylic acid) reduces bronchoconstriction in dog models (ED₅₀: 20 mg/kg p.o.) and inhibits histamine release in human lung fragments by >70% at 10⁻⁴ g/mL .- Kinase Inhibition: Indoloquinoline-6-carboxylic acids exhibit >100-fold selectivity for DYRK1A over related kinases, with 5h showing IC₅₀ = 0.12 μM .
生物活性
The compound 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a member of the pyridoquinazoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with related compounds.
- Chemical Formula : C13H8N2O3
- Molecular Weight : 240.21 g/mol
- CAS Number : 1111000-64-6
This compound features a complex heterocyclic structure that contributes to its reactivity and interaction with biological systems. The pyridoquinazoline core is significant in medicinal chemistry due to its potential applications in drug development.
Biological Activities
Research has indicated several biological activities associated with 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid:
- Antiallergic Activity :
- Protein Kinase Inhibition :
- Potential Therapeutic Applications :
Synthesis Methods
The synthesis of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors like 2-amino-pyridine and various acyl chlorides under controlled conditions.
- Catalysis : The use of catalysts to enhance reaction efficiency and yield is common in industrial applications.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylquinazolinone | Quinazoline core | Different pharmacological profiles |
| 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | Similar heterocyclic structure | Potentially different biological activities |
| Pyrido[2,3-b]quinazolinones | Related quinazoline derivatives | Varying degrees of activity against different targets |
This table illustrates how variations in structure can lead to significant differences in biological activity and therapeutic potential.
Case Studies
Recent studies have focused on the efficacy of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid as an antiallergy agent. In one study, the compound demonstrated superior performance compared to established medications in reducing allergic responses in animal models . Additionally, ongoing research is investigating its role as a kinase inhibitor in various cancer models, showing promising results that warrant further clinical investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
